1-(Cyclopropylmethyl)-2-nitrobenzene

Description

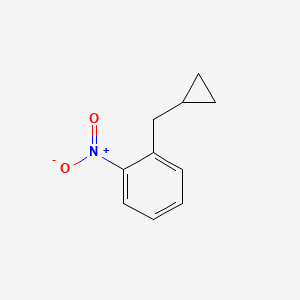

1-(Cyclopropylmethyl)-2-nitrobenzene is an aromatic compound featuring a benzene ring substituted with a nitro group (-NO₂) at the ortho position and a cyclopropylmethyl (-CH₂C₃H₅) group.

Properties

IUPAC Name |

1-(cyclopropylmethyl)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-11(13)10-4-2-1-3-9(10)7-8-5-6-8/h1-4,8H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYRCNYKODTPEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Cyclopropylmethyl)-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(cyclopropylmethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-2-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Halogenating agents, Friedel-Crafts acylation reagents.

Major Products Formed

Reduction: 1-(Cyclopropylmethyl)-2-aminobenzene.

Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1-(Cyclopropylmethyl)-2-nitrobenzene has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-2-nitrobenzene involves its interaction with molecular targets through its nitro and cyclopropylmethyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the cyclopropylmethyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(Cyclopropylmethyl)-2-nitrobenzene with nitroaromatic and cyclopropyl-substituted analogs, highlighting key differences in molecular properties, reactivity, and applications.

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula.

Nitro-Substituted Analogs

- Nitrobenzene (C₆H₅NO₂): A foundational nitroaromatic compound, nitrobenzene lacks additional substituents, making it less sterically hindered than this compound. Its electron-withdrawing nitro group directs electrophilic substitution to the meta position, whereas the cyclopropylmethyl group in the target compound may sterically hinder such reactions .

- 2-Nitroaniline (C₆H₆N₂O₂): The presence of an amino (-NH₂) group introduces hydrogen-bonding capacity and reactivity in diazotization reactions, which are absent in the target compound. This makes 2-nitroaniline more suitable for dye synthesis compared to the cyclopropylmethyl analog .

Cyclopropyl-Substituted Analogs

- The sulfonyl group also enhances thermal stability compared to the hydrocarbon-based cyclopropylmethyl chain.

- 1-Cyclopropyl-2-methylbenzene : This compound lacks a nitro group, resulting in lower reactivity toward electrophiles. Its non-polar nature contrasts with the nitro group’s electron-withdrawing effects in the target compound.

- 1-(Cyclopropylmethyl)-4-methoxybenzene : The para-methoxy group donates electrons via resonance, opposing the nitro group’s electron-withdrawing effects. This difference in electronic profiles could lead to divergent reactivity in substitution reactions.

Biological Activity

1-(Cyclopropylmethyl)-2-nitrobenzene, a nitro-substituted aromatic compound, has garnered attention due to its diverse biological activities. The presence of the nitro group (–NO2) often enhances the compound's reactivity and biological profile, making it a subject of interest in medicinal chemistry and pharmacology.

- Chemical Formula : C10H10N2O2

- CAS Number : 120383-84-8

- Molecular Weight : 190.20 g/mol

The biological activity of this compound is primarily attributed to the nitro group, which can participate in redox reactions within biological systems. Nitro compounds are known to induce oxidative stress, leading to cellular toxicity in various microorganisms, including bacteria and parasites. This property suggests potential applications in antimicrobial and antiparasitic therapies .

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : The nitro group contributes to the compound's ability to inhibit bacterial growth. Studies have shown that nitro compounds can effectively target various pathogens, including Helicobacter pylori and Mycobacterium tuberculosis .

- Anticancer Properties : Research has indicated that derivatives of nitrobenzene compounds can exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown promising results against melanoma, lung cancer, and leukemia .

- Anti-inflammatory Effects : Some studies suggest that nitro-substituted compounds may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various nitro compounds, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 15 µg/mL. This highlights the potential of this compound as an antimicrobial agent in clinical settings.

Study 2: Anticancer Activity

In a screening of over 50 cancer cell lines, this compound demonstrated selective cytotoxicity towards ovarian and prostate cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its mechanism as a potential anticancer drug .

Data Table: Biological Activities Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.